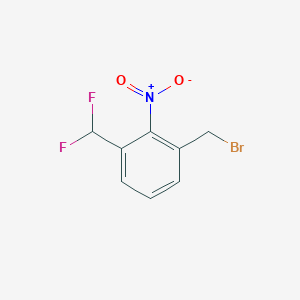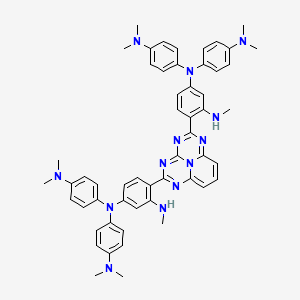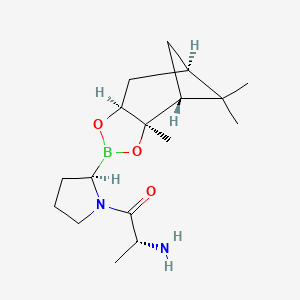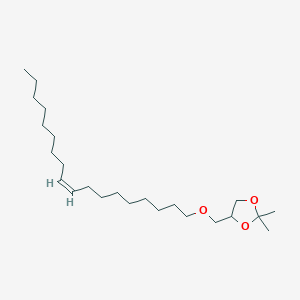![molecular formula C14H24O4S B13839693 D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)
D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate is a complex organic compound that belongs to the class of menthol derivatives This compound is characterized by its unique structure, which includes a menthol moiety attached to an oxathiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate typically involves the reaction of D-menthol with 5-hydroxy-2(5H)-furanone in the presence of a catalyst such as D-(+)-camphorsulfonic acid. The reaction is carried out in a solvent like dry benzene under reflux conditions . The product is then purified through recrystallization from petroleum ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The process may also be optimized to reduce the environmental impact and improve cost-efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxathiolane derivatives.
Applications De Recherche Scientifique
D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate involves its interaction with specific molecular targets. It is known to activate transient receptor potential melastatin-8 (TRPM8) channels, which are involved in the sensation of cold and pain relief . Additionally, it may modulate the activity of various ion channels, leading to alterations in cellular excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: A well-known compound with similar cooling and analgesic properties.
Carvone: Another monoterpenoid with applications in flavoring and fragrance.
Pulegone: A compound used in the synthesis of menthol and other derivatives.
Uniqueness
D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate stands out due to its unique structure, which combines the properties of menthol with the reactivity of an oxathiolane ring
Propriétés
Formule moléculaire |
C14H24O4S |
|---|---|
Poids moléculaire |
288.40 g/mol |
Nom IUPAC |
[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11+,12-,14?/m1/s1 |
Clé InChI |
KXKDZLRTIFHOHW-BGVMXTJQSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@H](C1)OC(=O)C2O[C@H](CS2)O)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)





![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)




![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)

